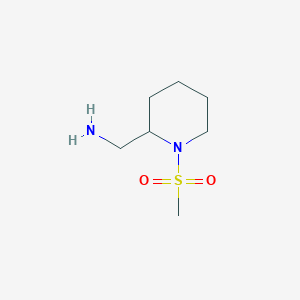
1-(Methylsulfonyl)-2-piperidinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Methylsulfonyl)piperidin-2-yl)methanamine: is a chemical compound with the molecular formula C7H16N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methylsulfonyl group attached to the piperidine ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methylsulfonyl)piperidin-2-yl)methanamine typically involves the reaction of piperidine derivatives with methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: (1-(Methylsulfonyl)piperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (1-(Methylsulfonyl)piperidin-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders due to its piperidine structure.
Industry: In the industrial sector, (1-(Methylsulfonyl)piperidin-2-yl)methanamine is used in the production of specialty chemicals. Its unique properties make it valuable in the synthesis of materials with specific characteristics.
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)piperidin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (RS)-1-(Piperidin-2-yl)methanamine
- 2-Piperidinemethanamine
Comparison: Compared to similar compounds, (1-(Methylsulfonyl)piperidin-2-yl)methanamine is unique due to the presence of the methylsulfonyl group. This functional group imparts distinct chemical properties, such as increased polarity and potential for specific interactions with biological targets. The compound’s reactivity and applications may differ significantly from those of its analogs, making it a valuable molecule in various research and industrial contexts.
Biological Activity
1-(Methylsulfonyl)-2-piperidinemethanamine, also known as a sulfonamide derivative, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C7H16N2O2S
- Molecular Weight: 176.28 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The methylsulfonyl group enhances its solubility and bioavailability, which may contribute to its pharmacological effects.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating mood disorders.
Biological Activity
This compound exhibits several biological activities:
- Antidepressant Effects: Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The modulation of serotonin levels through MAO inhibition may play a crucial role in these effects.
- Anti-inflammatory Activity: Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties: Some derivatives of piperidine compounds have demonstrated antimicrobial activity against various bacterial strains, indicating a possible therapeutic application in infectious diseases.
Research Findings and Case Studies
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(1-methylsulfonylpiperidin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3 |
InChI Key |
IRLBUQCQAXJMSX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















